molecular formula C7H5IO4 B1214923 2-Iodoxybenzoic acid CAS No. 64297-64-9

2-Iodoxybenzoic acid

Cat. No. B1214923
CAS RN: 64297-64-9
M. Wt: 280.02 g/mol
InChI Key: FIYYMXYOBLWYQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of IBX involves the oxidation of 2-iodobenzoic acid, typically using oxidants such as potassium bromate in the presence of sulfuric acid. This method allows for the preparation of IBX in good yields, making it readily available for use in various chemical transformations.

Molecular Structure Analysis

IBX features a hypervalent iodine(V) center, which is key to its oxidizing power. The molecular structure of IBX esters, including their X-ray crystallography, reveals a pseudobenziodoxole structure with intramolecular I...O interactions. These structural features are essential for the reactivity and stability of IBX as an oxidant.

Chemical Reactions and Properties

IBX has been employed in a wide range of chemical reactions, such as the oxidation of alcohols to aldehydes and ketones, the dehydrogenation of amines, and the oxidative cleavage of dithioacetals. Its reactivity pattern includes the formation of radical cations initiated by single electron transfer (SET) from the substrate, leading to various oxidative transformations under mild conditions. IBX-mediated reactions are known for their high selectivity and efficiency, making IBX a preferred choice for chemoselective oxidations.

Physical Properties Analysis

The physical properties of IBX, including its solubility and stability, are influenced by its molecular structure. IBX is typically stable under standard conditions but requires careful handling due to its oxidizing nature. Its solubility in common organic solvents varies, which can be exploited to control reaction conditions for specific transformations.

Chemical Properties Analysis

IBX's chemical properties are characterized by its high oxidizing potential, which is attributed to the hypervalent iodine(V) center. This allows for the oxidation of a wide range of substrates, including resistant polyfluoroalcohols and hydrocarbons. The reactivity of IBX can be further enhanced by modifying its structure, such as by the preparation of its ester derivatives, which have shown to be powerful oxidizing agents in their own right.

  • Room-temperature aromatization of tetrahydro-β-carbolines by 2-iodoxybenzoic acid: utility in a total synthesis of eudistomin U (Panarese & Waters, 2010).
  • Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes (Nicolaou et al., 2002).
  • 2-Iodoxybenzoic acid--a simple oxidant with a dazzling array of potential applications (Duschek & Kirsch, 2011).

Scientific Research Applications

Aromatization and Synthesis Applications

2-Iodoxybenzoic acid (IBX) plays a crucial role in organic synthesis, particularly in the aromatization of tetrahydro-β-carbolines to their aromatic forms. This property is notably employed in the synthesis of complex organic compounds like eudistomin U, a marine indole alkaloid (Panarese & Waters, 2010).

Oxidation Mechanisms

IBX is recognized for its efficiency in oxidizing alcohols to aldehydes or ketones. Studies have provided insights into its mechanistic aspects, revealing the rate-determining steps in these oxidation processes (Jiang et al., 2017).

Catalytic Activity

IBX shows catalytic prowess in the hydrolysis of active phosphates, positioning it as a potential agent for phosphorus decontamination applications (Katritzky et al., 1987).

Versatile Oxidant

A hallmark of IBX is its versatility as an oxidant in organic synthesis, going beyond simple alcohol oxidation to encompass a wide range of uncommon reactivity patterns and novel applications (Duschek & Kirsch, 2011).

In Situ Generation and Catalytic Use

IBX demonstrates efficacy in the presence of co-oxidants like Oxone for the oxidation of primary and secondary alcohols. Its ability for in situ (re)oxidation expands its utility in synthetic processes (Thottumkara, Bowsher, & Vinod, 2005).

Applications in Single Electron Transfer Oxidations

Its role in single electron transfer-based oxidation processes, particularly in reactions adjacent to carbonyl functionalities and at benzylic carbon centers, highlights IBX's effectiveness and selectivity in organic synthesis (Nicolaou et al., 2002).

Oxidative Modifications of Flavonoids

IBX is employed for selective oxidative modifications of flavonoids, demonstrating its ability to facilitate hydroxylation and dehydrogenation reactions under controlled conditions, contributing to the synthesis of bioactive compounds (Barontini et al., 2010).

Solvent-Free Conditions and Reusability

IBX proves effective under solvent-free conditions, such as in ball milling, overcoming challenges related to its explosiveness and poor solubility. Its recyclability further enhances its practicality for large-scale synthesis (Achar, Maiti, & Mal, 2014).

Utility in Manipulating Nitrogen- and Sulfur-Containing Substrates

IBX is efficient in mediating dehydrogenation of amines and oxidative cleavage of dithioacetals, making it a versatile tool in the synthesis of nitrogen- and sulfur-containing compounds (Nicolaou, Mathison, & Montagnon, 2004).

Transformations in Heterocyclic Chemistry

IBX assists in transformations of heterocyclic derivatives, emphasizing its role in selective oxidations and the construction of diverse heterocyclic systems (Nageswar et al., 2022).

Safety And Hazards

IBX is explosive when dry and causes severe burns . It is irritating to the respiratory system . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

The development of a safer and more efficient method for the synthesis of IBX is highly desirable . The possibility of generating IBX electrochemically in aqueous solutions by using boron-doped diamond anodes is being investigated .

properties

IUPAC Name

2-iodylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYYMXYOBLWYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)I(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214521
Record name 2-Iodoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodoxybenzoic acid

CAS RN

64297-64-9
Record name 2-Iodoxybenzoic acid
Source CAS Common Chemistry
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Record name 2-Iodoxybenzoic acid
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Record name 2-Iodoxybenzoic acid
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Record name 2-iodylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,430
Citations
VV Zhdankin, AY Koposov, DN Litvinov… - The Journal of …, 2005 - ACS Publications
… Reagent 1a is commonly referred to as 2-iodoxybenzoic acid (IBX) (structure 1b), although … and structural analysis of amides and esters of 2-iodoxybenzoic acid, IBX-amides (3), 7 and …
Number of citations: 110 pubs.acs.org
V Satam, A Harad, R Rajule, H Pati - Tetrahedron, 2010 - Elsevier
… The utility and selectivity of 2-iodoxybenzoic acid (IBX) in oxidation reactions have been amply demonstrated by many synthetic transformations. However, industrial applications of IBX …
Number of citations: 206 www.sciencedirect.com
A Duschek, SF Kirsch - Angewandte Chemie International …, 2011 - Wiley Online Library
… Since its discovery by Christoph Hartmann and Victor Meyer in 1893, 2-iodoxybenzoic acid (IBX) has emerged as a rather ubiquitous oxidant for organic synthesis. The past decade has …
Number of citations: 260 onlinelibrary.wiley.com
T Bystron, A Horbenko, K Syslova, KK Hii… - …, 2018 - Wiley Online Library
For the first time, the electrochemical synthesis of 2‐iodoxybenzoic acid (IBX), a benign, well‐established, popular and highly selective oxidising agent, is described. The objective of the …
M Saeed, M Zahid, E Rogan, E Cavalieri - Steroids, 2005 - Elsevier
… of 2-hydroxyestrone/estradiol, 4-hydroxyestrone/estradiol, 3′-hydroxydiethylstilbestrol, 3′-hydroxyhexestrol, and 3′-hydroxydienestrol is reported, in which 2-iodoxybenzoic acid (IBX…
Number of citations: 49 www.sciencedirect.com
JT Su, WA Goddard - Journal of the American Chemical Society, 2005 - ACS Publications
A rearrangement of hypervalent bonds, or twisting, proves to be the rate-determining step in the 2-iodoxybenzoic acid (IBX) oxidation of alcohols. From this insight, derived from density …
Number of citations: 114 pubs.acs.org
MS Yusubov, PS Postnikov… - Advanced Synthesis …, 2017 - Wiley Online Library
… Particularly useful hypervalent iodine oxidants are 2-iodoxybenzoic acid (IBX) and the product of its acetylation Dess–Martin periodinane (DMP), which are now employed extensively in …
Number of citations: 19 onlinelibrary.wiley.com
H Jiang, TY Sun, X Wang, Y Xie, X Zhang, YD Wu… - Organic …, 2017 - ACS Publications
2-Iodoxybenzoic acid (IBX) is an important species for the oxidation of alcohols to aldehydes or ketones. An often-cited mechanism involving a hypervalent twist as the rate-determining …
Number of citations: 40 pubs.acs.org
M Barontini, R Bernini, F Crisante, G Fabrizi - Tetrahedron, 2010 - Elsevier
2-Iodoxybenzoic acid (IBX), a mild and efficient hypervalent iodine oxidant, has been utilised in different reaction conditions to perform several efficient oxidative modifications of …
Number of citations: 45 www.sciencedirect.com
HM Tiruye, KB Jørgensen - Tetrahedron, 2022 - Elsevier
… hydroxy-PAHs by stabilized formulation of 2-iodoxybenzoic acid (SIBX) … modifications of flavonoids with 2-iodoxybenzoic acid (IBX) … A user-friendly entry to 2-iodoxybenzoic acid (IBX) …
Number of citations: 5 www.sciencedirect.com

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